molecular formula C15H15NOS B5763700 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide

3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide

Cat. No. B5763700
M. Wt: 257.4 g/mol
InChI Key: WPDJXPTVWIJORA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTAA is a member of the acrylamide family, which is known for its diverse biological activities.

Scientific Research Applications

3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a variety of biological activities, making it a promising compound for biomedical research. One of the primary applications of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is in the study of protein-protein interactions. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used as a tool to investigate the interaction between the transcription factor c-Jun and its binding partner, c-Fos. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used to study the interaction between the transcription factor NF-κB and its binding partner, IκBα.

Mechanism of Action

3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is thought to bind to the hydrophobic pockets of certain proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in the inhibition of protein-protein interactions, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase C. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its specificity for certain protein targets. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide binds to the hydrophobic pockets of proteins, it can selectively inhibit the activity of certain proteins without affecting others. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is a relatively stable compound that can be easily synthesized and purified.
One limitation of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its potential for off-target effects. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can bind to hydrophobic pockets in a variety of proteins, it is possible that it could inhibit the activity of unintended targets. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide's mechanism of action may not be applicable to all protein-protein interactions, limiting its utility in certain experimental contexts.

Future Directions

There are several potential future directions for research involving 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is in the development of more specific and potent inhibitors of protein-protein interactions. Additionally, there is potential for the use of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in the development of therapeutics for diseases such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide and its potential applications in biomedical research.

Synthesis Methods

3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-thiophenemethyl chloride, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is purified through column chromatography to obtain pure 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide.

properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)8-9-15(17)16-11-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJXPTVWIJORA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.